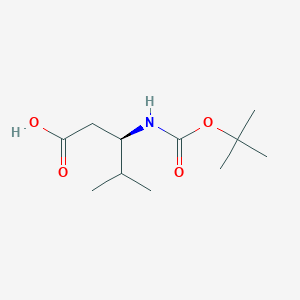

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid

Vue d'ensemble

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231,29 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boc-L-beta-homovaline, also known as ®-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid or Boc-|A-HoVal-OH, is primarily used as a protecting group for amines during chemical synthesis . The primary targets of this compound are the amine groups present in various organic compounds, particularly in the synthesis of peptides .

Mode of Action

The compound acts by protecting the amine groups during chemical reactions. The tert-butyloxycarbonyl (Boc) group in the compound is stable towards most nucleophiles and bases . This stability allows the Boc group to protect the amine during reactions, preventing it from reacting with other compounds. Once the desired reactions have taken place, the Boc group can be removed under acidic conditions .

Biochemical Pathways

The use of Boc-L-beta-homovaline is primarily seen in the field of organic synthesis, particularly in the synthesis of peptides . The compound does not directly participate in biochemical pathways but plays a crucial role in facilitating the synthesis of complex organic compounds. The protection and subsequent deprotection of the amine group by the Boc group is a critical step in many synthetic pathways.

Pharmacokinetics

The compound’s stability and reactivity under different conditions are well-understood, which allows chemists to predict its behavior during synthesis .

Result of Action

The primary result of Boc-L-beta-homovaline’s action is the successful synthesis of complex organic compounds, particularly peptides . By protecting the amine groups during reactions, the compound allows for the successful completion of synthesis without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed, leaving the desired product intact.

Action Environment

The action of Boc-L-beta-homovaline is influenced by several environmental factors. The compound is stable under a wide range of conditions, but the Boc group can be removed under acidic conditions . Temperature, pH, and the presence of other compounds can all influence the compound’s action. For example, the presence of a strong acid can trigger the removal of the Boc group . Therefore, careful control of the reaction environment is crucial for the successful use of Boc-L-beta-homovaline in chemical synthesis.

Activité Biologique

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid, commonly referred to as Boc-β-homovaline, is a significant compound in the field of organic chemistry and biochemistry. Its primary role is as a protecting group in peptide synthesis, but it also exhibits various biological activities that have been explored in recent research.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.28 g/mol

- Melting Point : 69°C to 71°C

The compound features a tert-butoxycarbonyl (Boc) group, which serves to protect the amino group during chemical reactions, allowing for selective modifications of the peptide backbone without interference from other functional groups.

Peptide Synthesis and Applications

Boc-β-homovaline is primarily utilized in peptide synthesis due to its ability to temporarily protect the amino group. This protection is crucial during the formation of peptide bonds, enabling the assembly of complex peptides that might otherwise undergo unwanted side reactions. Once the peptide chain is completed, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions or cyclization.

Potential Therapeutic Applications

Recent studies have indicated that derivatives of Boc-β-homovaline may have applications in drug development. For instance, they can serve as building blocks for peptidomimetics—molecules designed to mimic peptides while exhibiting enhanced stability or bioactivity. These peptidomimetics are valuable in studying protein-protein interactions and developing new therapeutic agents targeting specific biological processes.

Case Studies and Research Findings

-

In Vivo Studies :

- A study assessing the antimalarial activity of compounds synthesized using Boc-β-homovaline demonstrated significant efficacy against Plasmodium berghei in mouse models. The compounds reduced parasitemia by over 99% and prolonged survival compared to standard treatments like chloroquine and artesunate .

-

Structure-Activity Relationship (SAR) Studies :

- Research into synthetic analogs of marine natural products has highlighted the importance of structural modifications on biological activity. The incorporation of Boc-β-homovaline into these analogs has been shown to enhance their potency as androgen receptor antagonists, indicating its potential role in cancer therapeutics .

-

Synthesis and Evaluation :

- A comprehensive evaluation of Boc-β-homovaline's derivatives revealed their potential as selective inhibitors for various biological targets, including proteases involved in disease processes. These findings suggest that modifications to the Boc group can significantly influence biological activity and selectivity .

Summary Table of Biological Activities

| Activity Type | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Protecting group for amino acids | Essential for forming peptide bonds without side reactions |

| Antimalarial Activity | Efficacy against Plasmodium berghei | Reduced parasitemia by >99%, prolonged survival in mouse models |

| Structure-Activity Relationships | Enhancements in potency for androgen receptor antagonists | Modifications improve selectivity and efficacy against cancer targets |

| Inhibitor Development | Potential as selective inhibitors for proteases | Variants show promising results in inhibiting disease-related proteases |

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

(R)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid serves as an important intermediate in the synthesis of various bioactive compounds. The Boc protecting group allows for selective reactions, making it useful in peptide synthesis and other organic transformations. Its ability to protect amine functionalities while allowing for further derivatization is critical in synthetic chemistry.

Table 1: Comparison with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| (R)-4-Methyl-2-oxopyrrolidin-1-yl)acetic acid | Structure | Lacks Boc group; higher reactivity |

| (S)-2-(R)-3-Amino-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid | Structure | More reactive due to absence of protection |

The biological activity of this compound has been investigated in various studies, particularly regarding its interaction with specific biological targets.

Key Mechanisms of Action

- Beta-3 Adrenergic Receptor Agonism : Research indicates that this compound can activate the beta-3 adrenergic receptor (B3AR), which plays a role in metabolic regulation and bladder function. Activation of B3AR leads to relaxation of the detrusor muscle in the bladder, potentially alleviating symptoms of overactive bladder.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic potential in managing obesity and diabetes.

Case Studies

Several studies have assessed the pharmacological properties of this compound:

- Overactive Bladder Treatment : A clinical study demonstrated that beta-3 agonists improved bladder capacity and reduced urgency episodes in patients with overactive bladder, suggesting that this compound could be beneficial for similar therapeutic contexts.

- Metabolic Regulation : In animal models, derivatives have shown enhanced insulin sensitivity and promoted weight loss, indicating potential applications for metabolic disorders .

Propriétés

IUPAC Name |

(3R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(6-9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXMZCJCTUATDM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375829 | |

| Record name | Boc-L-beta-homovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183990-64-9 | |

| Record name | Boc-L-beta-homovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-L-beta-homovaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.